molecular formula C13H9Cl2N3 B6634285 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole

1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole

Cat. No. B6634285
M. Wt: 278.13 g/mol
InChI Key: KABSOWAVIUKGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole, also known as DMXB-A, is a chemical compound that has been extensively studied in the field of neuroscience for its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed throughout the central nervous system.

Mechanism of Action

1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed throughout the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, enhance synaptic plasticity, and reduce inflammation and apoptosis.
Biochemical and Physiological Effects:
1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole has been shown to have a number of biochemical and physiological effects, including the activation of the α7 nAChR, the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of neurotransmitter release. 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole in lab experiments is its selectivity for the α7 nAChR, which allows for more targeted studies of its effects on the central nervous system. However, one limitation of using 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole is its relatively low potency compared to other α7 nAChR agonists, which may require higher concentrations to achieve the desired effects.

Future Directions

There are a number of potential future directions for research on 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole, including the development of more potent analogs, the investigation of its effects on other neurological disorders, and the exploration of its potential use in combination with other therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole and its potential therapeutic applications.

Synthesis Methods

1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole can be synthesized by a multi-step process that involves the reaction of 2,6-dichloro-3-formylpyridine with 1,2-phenylenediamine, followed by the reaction of the resulting intermediate with 4-(chloromethyl)benzoyl chloride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole has been extensively studied in the field of neuroscience for its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-apoptotic properties. 1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole has also been investigated for its potential use in treating cognitive impairment, Alzheimer's disease, schizophrenia, and other neurological disorders.

properties

IUPAC Name

1-[(2,6-dichloropyridin-3-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c14-12-6-5-9(13(15)17-12)7-18-8-16-10-3-1-2-4-11(10)18/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABSOWAVIUKGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.